Dibutyltin hydrogen borate
Description
Dibutyltin hydrogen borate is a chemical compound with the molecular formula C8H20BO2Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Properties
CAS No. |
75113-37-0 |
|---|---|
Molecular Formula |
C8H19BO3Sn |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
dibutyltin(2+);hydrogen borate |
InChI |
InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2 |
InChI Key |
WGSHSRLSNBIFSC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)([O-])[O-].CCCC[Sn+2]CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin hydrogen borate typically involves the reaction of dibutyltin oxide with boric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnO+H3BO3→(C4H9)2SnBO2H+H2O
This reaction is usually conducted in an organic solvent, such as toluene, at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dibutyltin hydrogen borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and boric acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The hydrogen borate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dibutyltin oxide and boric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Scientific Research Applications
Industrial Applications
-
Catalysis in Polymer Production :
- Dibutyltin hydrogen borate is utilized as a catalyst in the production of polyurethane and other polymers. Its role enhances the efficiency of the reaction, leading to improved yield and quality of the final product.
- Case Study : In a study conducted on polyurethane foams, this compound demonstrated significant improvements in reaction times and foam properties compared to traditional catalysts .
-
Stabilization of PVC :
- The compound is also employed as a heat stabilizer in polyvinyl chloride (PVC) formulations. It helps in preventing degradation during processing and extends the product's lifespan.
- Data Table :
| Application | Functionality | Benefits |
|---|---|---|
| Polyurethane | Catalyst | Improved yield |
| PVC Stabilization | Heat stabilizer | Enhanced durability |
- Synthesis of Organotin Compounds :
Environmental and Health Considerations
While this compound has valuable applications, it is essential to consider its environmental impact and health risks associated with exposure. The compound is classified as hazardous, with potential risks including skin sensitization and toxicity if ingested . Regulatory frameworks are increasingly imposing restrictions on its use due to these concerns.
Regulatory Status
The European Chemicals Agency (ECHA) has classified this compound under various regulations due to its hazardous nature. There are ongoing discussions regarding its authorization for use in consumer products, reflecting a growing awareness of safety and environmental implications .
Mechanism of Action
The mechanism of action of dibutyltin hydrogen borate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s borate group can form complexes with biomolecules, affecting their function and stability. In industrial applications, its catalytic properties are attributed to the tin center, which can facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin chloride
- Dioctyltin oxide
- Dioctyltin chloride
Uniqueness
Dibutyltin hydrogen borate is unique due to its borate group, which imparts distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where borate functionality is desired .
Biological Activity
Dibutyltin hydrogen borate (DBTHB), a compound with the molecular formula , is part of a class of organotin compounds that have garnered attention due to their biological activities and potential toxicological effects. This article explores the biological activity of DBTHB, synthesizing findings from various studies, including toxicity assessments, cellular interactions, and potential therapeutic applications.
This compound is classified as hazardous, with specific risk phrases indicating its potential harm. It is noted for causing skin sensitization and being harmful if swallowed. The compound has been shown to cause severe ocular irritation and dermal irritation in animal studies, indicating its toxic nature .
Acute Toxicity
Research indicates that this compound exhibits acute toxicity. In studies involving Sprague Dawley rats, an oral LD50 value of approximately 219 mg/kg body weight was determined. Symptoms observed at higher doses included apathy, dyspnea, and diarrhea .
Repeated Dose Toxicity
A no observed adverse effect level (NOAEL) was established at 5 ppm (approximately 0.3-0.4 mg/kg body weight/day) based on repeated dose toxicity studies. Histopathological findings in the thymus were noted in females exposed to higher concentrations .
Genotoxicity
DBTHB has been classified as a Category 3 mutagenic substance based on genotoxicity studies. In vivo tests demonstrated a significant increase in micronucleated erythrocytes, suggesting potential DNA-damaging effects .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of organotin compounds, including DBTHB. These compounds have shown efficacy against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). Mechanisms proposed include interference with cell cycle progression and induction of apoptosis .
Antioxidant Activity
In addition to antiproliferative effects, DBTHB has been investigated for its antioxidant properties. Organotin complexes have demonstrated the ability to act as radical scavengers and reducing agents in various assays, indicating potential therapeutic applications in oxidative stress-related conditions .
Study 1: Cellular Impact
A study conducted on the effects of dibutyltin compounds on human cell lines revealed that certain organotin complexes could inhibit cell proliferation effectively while inducing apoptosis in malignant cells. The study utilized flow cytometry to analyze cell cycle distribution, showing significant accumulation in the G2/M phase .
Study 2: Environmental Considerations
Research analyzing leaching from PVC pipes indicated that dibutyltin compounds could contaminate drinking water sources, raising concerns about chronic exposure effects on human health . This highlights the need for careful management and regulation of organotin compounds in industrial applications.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
